molecular formula C44H38Cl4N8 B15145704 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride

5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride

Cat. No.: B15145704
M. Wt: 820.6 g/mol
InChI Key: OSIOZWNIFANUES-UHFFFAOYSA-K
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Description

5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin core. This is followed by the introduction of 1-methylpyridin-1-ium groups at the meso positions through nucleophilic substitution reactions. The final step involves the formation of the tetrachloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.

    Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the peripheral groups of the porphyrin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin dications, while substitution reactions can introduce various functional groups onto the porphyrin ring.

Scientific Research Applications

5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.

    Biology: Studied for its potential role in mimicking natural enzymes and its interactions with biological molecules.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.

    Industry: Utilized in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to metal ions and participate in redox reactions, mimicking the function of natural enzymes. Its photodynamic properties allow it to generate reactive oxygen species upon light activation, leading to cell damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin: Another porphyrin derivative with sulfonate groups, used in similar applications.

    5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups and is used in catalysis and material science.

    5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Features methoxy groups and is studied for its electronic properties.

Uniqueness

5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride is unique due to its 1-methylpyridin-1-ium groups, which impart distinct electronic and solubility properties. These characteristics make it particularly suitable for applications in photodynamic therapy and advanced material development.

Properties

Molecular Formula

C44H38Cl4N8

Molecular Weight

820.6 g/mol

IUPAC Name

5,10,15,20-tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride

InChI

InChI=1S/C44H37N8.4ClH/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3

InChI Key

OSIOZWNIFANUES-UHFFFAOYSA-K

Canonical SMILES

C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C9=CC=CC=[N+]9C)N3.[Cl-].[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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